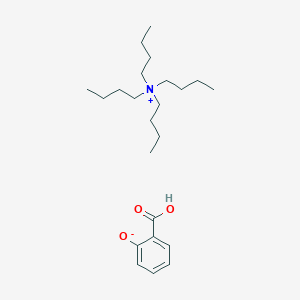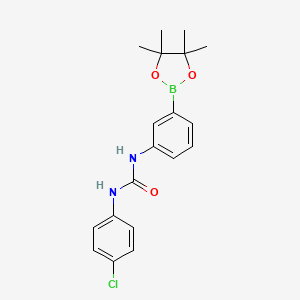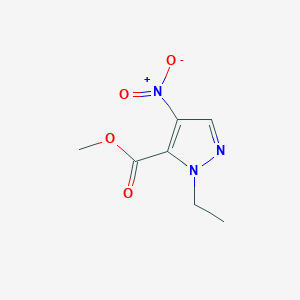![molecular formula C8H17NO B1455542 2-[(3-Methylcyclopentyl)amino]ethan-1-ol CAS No. 42977-77-5](/img/structure/B1455542.png)
2-[(3-Methylcyclopentyl)amino]ethan-1-ol
Overview
Description
“2-[(3-Methylcyclopentyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 42977-77-5 . It has a molecular weight of 143.23 and its IUPAC name is 2-[(3-methylcyclopentyl)amino]ethanol . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Synthesis and Characterization of Amino Alcohol Derivatives
Amino alcohols are pivotal intermediates in organic synthesis, offering pathways to complex molecules with diverse applications. The synthesis of amino alcohols, including structures analogous to "2-[(3-Methylcyclopentyl)amino]ethan-1-ol", has been widely studied for their potential applications in drug discovery, materials science, and as ligands in coordination chemistry. For example, Sadigov et al. (2020) demonstrated the synthesis of 2-Aminocyclododecan-1-ol and its derivatives via oxidative hydroxybromination, highlighting the method's efficacy in producing α-amino alcohols, crucial for pharmaceutical applications (Sadigov et al., 2020).
Amino-Alcohol-Based Poly(ester amide)s
The exploration of amino-alcohol-based poly(ester amide)s, as discussed by Kárpáti et al. (2018), delves into the synthesis of these polymers using different amino-alcohols. Their study provides insight into how the substitution effects influence the yield, structure, and potentially the physical properties of the resulting polymers, which are critical for developing new materials with specific mechanical and chemical properties (Kárpáti et al., 2018).
Antimicrobial Activities of Amino-Alcohol Derivatives
Research on the antimicrobial activities of amino-alcohol derivatives, like the work by Haggam (2021), explores the synthesis of novel compounds and their efficacy against various microbial strains. These studies are crucial for the development of new antimicrobial agents, which can lead to effective treatments for infections resistant to current antibiotics (Haggam, 2021).
Novel Applications in Coordination Chemistry
The synthesis of amino-alcohol ligands and their application in coordinating metal ions, as reported by de Sousa et al. (2010), opens new avenues in the field of coordination chemistry. These ligands can potentially form complexes with unique properties, useful in catalysis, environmental remediation, and as precursors for materials with specific electronic or optical properties (de Sousa et al., 2010).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with it are H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
2-[(3-methylcyclopentyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(6-7)9-4-5-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQIOQXHMKWKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)

![1-[4-(Trifluoromethoxy)phenyl]butan-1-one](/img/structure/B1455473.png)

![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)




